![molecular formula C11H11NO B1298778 3-(5-Methylfuran-2-yl)aniline CAS No. 298220-43-6](/img/structure/B1298778.png)
3-(5-Methylfuran-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-Methylfuran-2-yl)aniline involves multiple steps, including alkylation, fluorination, and reduction processes. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline involves starting with a dinitro-trifluoromethylbenzene, followed by fluorination and substitution, and finally reduction to achieve the desired product with an overall yield of about 50% . Similarly, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes, which share the furan moiety with 3-(5-Methylfuran-2-yl)aniline, are synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols and subsequent rearrangement into benzofuran derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(5-Methylfuran-2-yl)aniline has been analyzed using techniques such as X-ray diffraction and DFT calculations. For example, a phthalide derivative's structure was determined using X-ray single crystal diffraction, indicating crystallization in a monoclinic space group with specific unit-cell parameters . The geometrical parameters obtained from experimental studies and calculated values showed good agreement, suggesting that similar methods could be applied to determine the structure of 3-(5-Methylfuran-2-yl)aniline.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated using theoretical calculations, including molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies help in understanding the reactivity and interaction of the molecules with other chemical entities . The DNA binding affinity and antioxidant activities of these compounds have also been evaluated, indicating potential biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(5-Methylfuran-2-yl)aniline, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, have been calculated using quantum chemical computation methods . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the total phenolic content and antioxidant activities provide insights into the compound's potential as an antioxidant .
Scientific Research Applications
One-Pot Synthesis of N-Arylated Amines
A study by Zheng and Wang (2019) highlighted the use of catalytic systems for the one-step synthesis of N-arylated amines, including derivatives of aniline, with heterocyclic and/or cyclic olefins. This research demonstrates an efficient method for synthesizing intermediates like 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline with high yield and conversion rates, showcasing the potential of 3-(5-Methylfuran-2-yl)aniline derivatives in chemical synthesis (Zheng & Wang, 2019).
Electroluminescence Application
Vezzu et al. (2010) explored the synthesis and application of luminescent tetradentate bis-cyclometalated platinum complexes, involving derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline. The study emphasized their potential in organic light-emitting diode (OLED) devices due to their high emission intensity and quantum efficiency, extending the utility of aniline derivatives in the field of electroluminescence (Vezzu et al., 2010).
Synthesis of Biphenyl Derivatives
Ionkin and Marshall (2004) conducted research on ortho-furan-substituted N,N-phenyl α-diimine ligands, which included derivatives like 3,5-Bis(5-methylfuran-2-yl)biphenyl-4-ylamine. This study is significant in the synthesis of complex organometallic compounds, demonstrating the application of aniline derivatives in creating new chemical structures with potential industrial applications (Ionkin & Marshall, 2004).
Photochemical Studies
A study by Doi et al. (2003) introduced a novel class of color-tunable emitting amorphous molecular materials for electroluminescence, which included derivatives like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline (FlAMB-0T). These materials exhibit bipolar character, reversible anodic oxidation and cathodic reduction, and strong fluorescence emission, highlighting the versatility of aniline derivatives in developing advanced photochemical materials (Doi et al., 2003).
Environmental Applications
Liu et al. (2002) isolated Delftia sp. AN3, a bacterial strain capable of degrading aniline, demonstrating an environmental application of aniline derivatives. This strain can degrade aniline at high concentrations, offering a potential biotechnological solution for the treatment of industrial effluents containing aromatic amines (Liu et al., 2002).
Safety And Hazards
The safety information for 3-(5-Methylfuran-2-yl)aniline indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation . Therefore, precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(5-methylfuran-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFFRNXUEKOLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355177 | |
Record name | 3-(5-methylfuran-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)aniline | |
CAS RN |
298220-43-6 | |
Record name | 3-(5-methylfuran-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 298220-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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